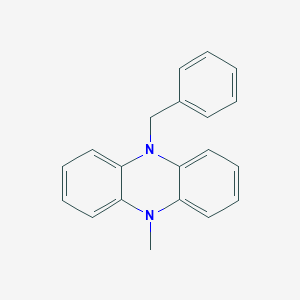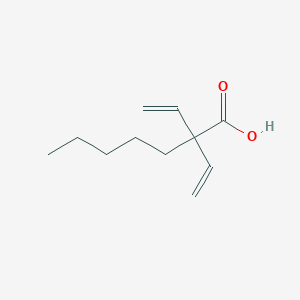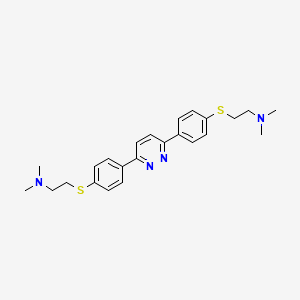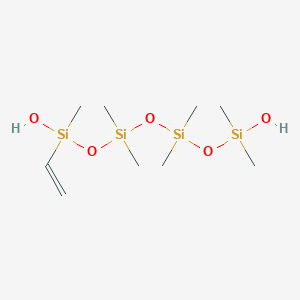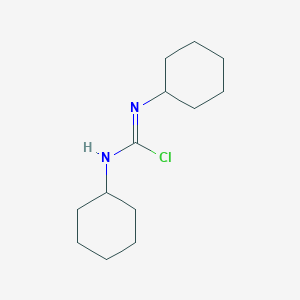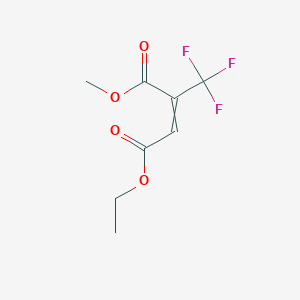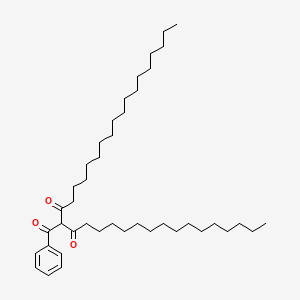
17-Benzoylpentatriacontane-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Benzoylpentatriacontane-16,18-dione is a β-diketone compound with a long carbon chain and two ketone groups at positions 16 and 18. This compound is part of a broader class of β-diketones, which are known for their significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Benzoylpentatriacontane-16,18-dione typically involves the Claisen condensation reaction, which is a well-known method for forming β-diketones . This reaction involves the condensation of esters with ketones in the presence of a strong base, such as sodium ethoxide. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 17-Benzoylpentatriacontane-16,18-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or diketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted β-diketones depending on the nucleophile used.
Scientific Research Applications
17-Benzoylpentatriacontane-16,18-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Mechanism of Action
The mechanism of action of 17-Benzoylpentatriacontane-16,18-dione involves its interaction with various molecular targets and pathways. The compound’s β-diketone structure allows it to chelate metal ions, which can inhibit metal-catalyzed oxidative processes. Additionally, its antioxidant properties help neutralize free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Dibenzoylmethane (DBM): Another β-diketone with similar antioxidant properties.
n-Tritriacontane-16,18-dione: A structurally similar compound with two ketone groups at positions 16 and 18.
Uniqueness: 17-Benzoylpentatriacontane-16,18-dione stands out due to its long carbon chain, which imparts unique physical and chemical properties. This extended structure enhances its hydrophobicity and stability, making it suitable for various industrial applications .
Properties
CAS No. |
112900-72-8 |
|---|---|
Molecular Formula |
C42H72O3 |
Molecular Weight |
625.0 g/mol |
IUPAC Name |
17-benzoylpentatriacontane-16,18-dione |
InChI |
InChI=1S/C42H72O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-40(44)41(42(45)38-34-30-29-31-35-38)39(43)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h29-31,34-35,41H,3-28,32-33,36-37H2,1-2H3 |
InChI Key |
KSZFLLGQGVLTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(=O)CCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
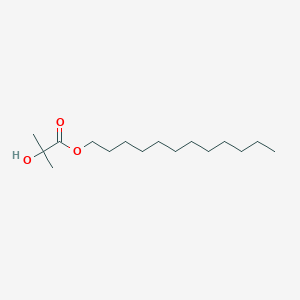
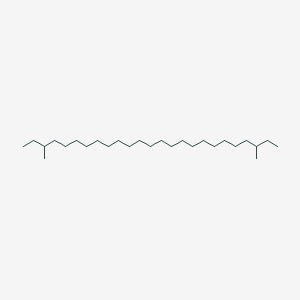

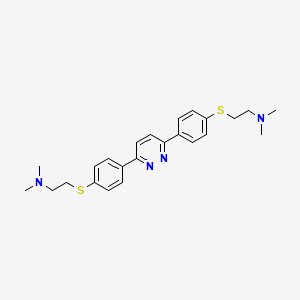
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
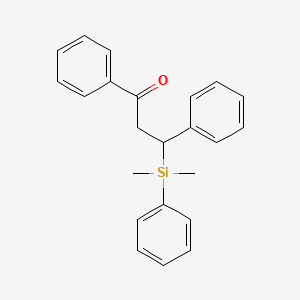
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
